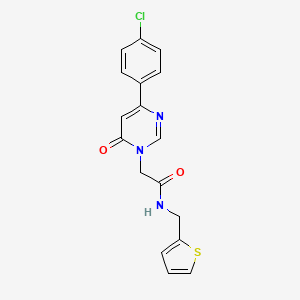

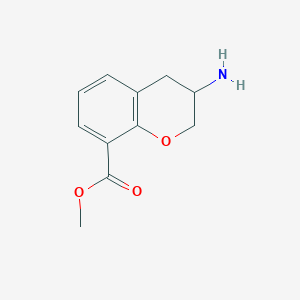

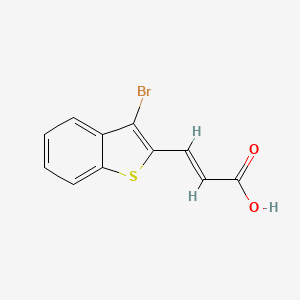

![molecular formula C19H16N4O2S3 B2550317 3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-04-2](/img/structure/B2550317.png)

3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, a heterocyclic structure known for its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds has been extensively studied for various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves the cyclization of amino-triazole with different reagents such as substituted aromatic acids, isothiocyanates, or aldehydes . For instance, compounds with anti-inflammatory and analgesic properties were synthesized by cyclization of 4-amino-5-substituted triazole with various reagents . The synthesis routes are often straightforward and high-yielding, which is advantageous for pharmaceutical development.

Molecular Structure Analysis

X-ray crystallography is commonly used to determine the molecular structure of these derivatives. The crystal structures often reveal a variety of weak intermolecular interactions, such as hydrogen bonds, π-stacking interactions, and halogen bonds, which contribute to the stability of the compounds . These interactions can significantly influence the biological activity of the compounds by affecting their binding to biological targets.

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is influenced by the substituents on the triazole and thiadiazole rings. These substituents can modulate the electronic properties of the compound and thus its reactivity towards different biological targets . The compounds often exhibit selectivity towards certain enzymes, such as COX-2 over COX-1, which is desirable for reducing side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The presence of different substituents can significantly alter these properties, affecting the compound's bioavailability and metabolism . For example, the introduction of methoxy groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes .

Scientific Research Applications

Structural Characterization and Cytotoxic Potential

Structural Determination and Cytotoxic Agents :Gülsüm Gündoğdu et al. (2017) designed and synthesized two novel compounds closely related to the chemical structure , highlighting their cytotoxic potential. These compounds were characterized using various spectroscopic methods and X-ray powder diffraction to determine their crystal structures. The study aims to contribute to the development of new cytotoxic agents for potential therapeutic applications. Read More.

Antimicrobial Applications

Antimicrobial Efficacy :S. Swamy et al. (2006) synthesized a series of 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives, including compounds similar to the one , and evaluated their antimicrobial efficacy. The compounds displayed significant inhibition against various strains, pointing to their potential as antimicrobial agents. Read More.

Anticancer and Antioxidant Properties

Anticancer and Antioxidant Agents :D. Sunil et al. (2010) investigated the in vitro antioxidant properties of two triazolo-thiadiazoles, revealing their potent antioxidant and anticancer activities. These compounds exhibited dose-dependent cytotoxic effects on HepG2 cells, indicating their potential as therapeutic agents against cancer. Read More.

Novel Bioactive Compounds

Bcl-2-Targeted Anticancer Agents :Rania Hamdy et al. (2021) designed and synthesized a series of novel compounds targeting the anti-apoptotic protein Bcl-2, showing selective sub-micromolar growth-inhibitory activity against human cancer cell lines. This research underscores the therapeutic potential of these compounds in cancer treatment. Read More.

Synthesis Techniques and Anticancer Efficacy

Microwave-assisted Synthesis and Anticancer Activity :G. C. Ramaprasad et al. (2014) employed both conventional and microwave irradiation methods to synthesize a series of S-alkyl derivatives of triazolothiadiazole analogs, demonstrating a rapid synthesis technique with better yields. These compounds were screened for their in vitro anticancer activity, highlighting the compound 4c as a promising anticancer agent. Read More.

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S3/c1-4-11-8-12-13(9-26-18(12)27-11)17-22-23-16(20-21-19(23)28-17)10-5-6-14(24-2)15(7-10)25-3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPCFCLQPFOTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

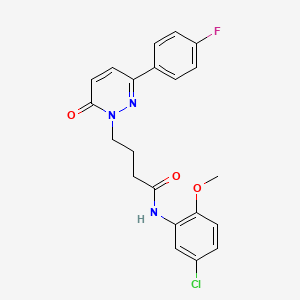

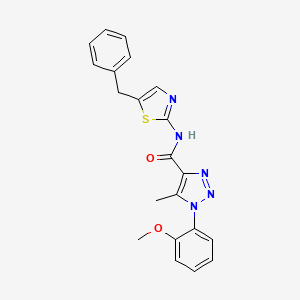

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)

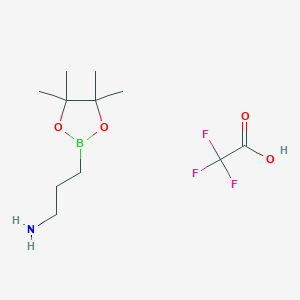

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)

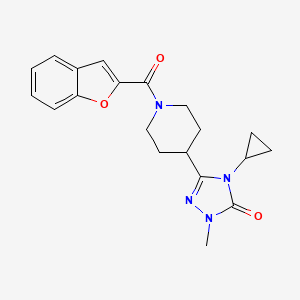

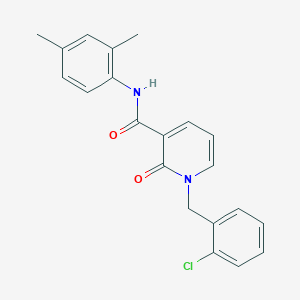

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)

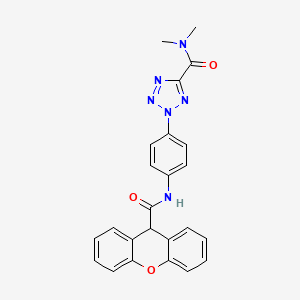

![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)